4-Chloro-5-ethylisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-ethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-3-4-6-7(8(5)11)9(13)10(14)12-6/h3-4H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUZLZDIZMWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 5 Ethylisatin and Analogous Indoline 2,3 Dione Derivatives
Strategic Approaches for Regioselective Halogenation on the Isatin (B1672199) Ring System
The regioselective introduction of a halogen atom onto the isatin ring is a key step in the synthesis of many biologically active compounds. Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of ortho and para substituted products. nih.gov To overcome this, methods that offer high regioselectivity are of great interest. One such approach is the oxidative halodeboronation of N-aryl amides, which provides a pathway for ortho-halogenation. nih.gov This method highlights the utility of boron's reactivity to direct the regioselectivity of the reaction. nih.gov While not specific to isatin itself, this methodology for N-aryl amides provides a conceptual framework that could be adapted for the regioselective halogenation of the isatin scaffold.
The Sandmeyer reaction is a classical method for the synthesis of isatin and its derivatives, which can be adapted for the preparation of halogenated isatins. irapa.orgbanglajol.info For instance, the synthesis of 5-chloroisatin (B99725) can be achieved through the cyclization of p-chlorooximinoacetanilide using concentrated sulfuric acid. banglajol.info This demonstrates the feasibility of introducing a chlorine atom at the C5 position. The synthesis of 4-chloro substituted isatins would require starting materials with the chlorine atom at the meta position relative to the amine group in the aniline (B41778) precursor.
The unique structure of isatin allows for a variety of structural modifications, and the introduction of halogens at the C5 and C7 positions has been shown to enhance biological activity due to increased lipophilicity, which can facilitate transport across hydrophobic membranes. calstate.edu
Synthetic Routes for Introducing Alkyl Moieties at Specific Positions of the Isatin Core
The introduction of alkyl groups at specific positions on the isatin core, other than the nitrogen atom, is a synthetic challenge that requires careful selection of reagents and reaction conditions. While N-alkylation of isatin is a common and relatively straightforward reaction, C-alkylation is less so. mdpi.comrsc.org
One of the primary methods for introducing substituents onto the aromatic ring of isatin is to start with an appropriately substituted aniline. For the synthesis of 5-ethylisatin, one would typically begin with a 4-ethylaniline (B1216643) derivative and then construct the isatin ring using established methods like the Sandmeyer isatin synthesis. irapa.org
The Friedel-Crafts reaction is another important synthetic pathway for the alkylation of aromatic rings. nih.gov The enantioselective Friedel-Crafts alkylation of isatins with indoles has been demonstrated to produce 2-oxindoles, indicating that the isatin ring can undergo this type of reaction. nih.gov This suggests the potential for direct alkylation of the isatin core, although controlling the regioselectivity for the introduction of an ethyl group at the C5 position would be a significant challenge.
The development of methods for the direct and regioselective C-H functionalization of aromatic rings is an active area of research and could provide more efficient routes to C-alkylated isatins in the future.
Investigation of Novel and Efficient Synthetic Pathways
The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel techniques for the synthesis of isatin derivatives.
Electrochemical synthesis has emerged as a green and powerful tool in organic chemistry, offering an alternative to traditional methods that often require harsh reagents and conditions. oup.combeilstein-journals.orgresearchgate.net This technique can be applied to the synthesis of a variety of heterocyclic compounds, including isatins. rsc.orgchim.it
An efficient approach for the synthesis of isatin from 2-aminoacetophenone (B1585202) under electrochemical conditions has been reported, involving a C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization. rsc.org This method is applicable to a wide range of substituted 2-aminoacetophenone substrates and provides good to very good yields of isatin derivatives. rsc.org Further derivatization of electrochemically synthesized isatins to form hydrazones has also been demonstrated. rsc.org
The electrochemical synthesis of N-methylisatin has been achieved through the electro-reduction of isatin in the presence of methyl iodide. acs.org Additionally, an intramolecular decarboxylative coupling reaction for the construction of 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives has been developed using isatins and hydrazides via electrochemistry. acs.org These examples highlight the potential of electrochemical methods for the synthesis and derivatization of substituted isatins.
The table below summarizes some of the electrochemical approaches to isatin synthesis and derivatization.
| Starting Material(s) | Product | Key Features |
| 2-Aminoacetophenone | Isatin derivatives | I2-DMSO supported, C-N cross-coupling, C-H functionalization rsc.org |
| Isatin, Hydrazine hydrate | Isatin-hydrazones | Electrochemically active molecules rsc.org |
| Isatin, Methyl iodide | N-methylisatin | Electro-reduction, quantitative molar yield acs.org |
| Isatins, Hydrazides | 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives | Intramolecular decarboxylative coupling acs.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. uc.pt Isatin is a versatile substrate for MCRs due to the reactivity of its C3-carbonyl group. uc.ptuevora.pt These reactions provide access to a wide range of structurally diverse oxindole (B195798) derivatives, including spirooxindoles. uc.ptuevora.pt
One common type of MCR involving isatin is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from isatin and an amino acid, with various dipolarophiles. uc.ptuevora.pt This approach has been used to synthesize a variety of spiropyrrolidine-oxindole systems. uevora.pt
Another example is the one-pot synthesis of cyclopentatriazine derivatives through a multi-component reaction of isatins, malononitrile, ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, and hydrazonoyl chlorides. chemrevlett.comchemrevlett.com This reaction proceeds with high yields and demonstrates the power of MCRs in generating complex heterocyclic systems. chemrevlett.comchemrevlett.com
The structural diversity that can be achieved through MCRs with isatin is vast, making it a valuable tool in drug discovery and materials science. uc.ptresearchgate.net
Utilization of 4-Chloro-5-ethylisatin as a Synthetic Intermediate and Building Block
Substituted isatins like this compound are valuable synthetic intermediates for the construction of more complex molecular architectures. The presence of the chloro and ethyl groups can influence the reactivity and biological activity of the resulting derivatives.
The reactive C3-carbonyl group of isatin and its derivatives is a key site for derivatization. Condensation with primary amines leads to the formation of Schiff bases, while reaction with formaldehyde (B43269) and a secondary amine in a Mannich reaction yields N-Mannich bases. nih.govnih.govdntb.gov.ua These reactions are fundamental for expanding the chemical space of isatin-based compounds.
Schiff and Mannich bases of isatin derivatives are known to exhibit a wide range of biological activities. nih.gov For example, Schiff bases have been synthesized from isatin and 5-chloroisatin with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. nih.govnih.govdntb.gov.ua These Schiff bases can then be converted to the corresponding N-Mannich bases by reacting them with formaldehyde and piperidine. nih.govnih.govdntb.gov.ua
The synthesis of these derivatives is typically straightforward. For the preparation of Schiff bases, the substituted isatin is condensed with a primary amine, often in the presence of a catalytic amount of acid. nih.govcore.ac.uk For N-Mannich bases, the Schiff base is treated with formaldehyde and a secondary amine. nih.gov
The table below provides examples of the types of complex molecules that can be synthesized from isatin derivatives.
| Isatin Derivative | Reagents | Product Type |
| Isatin / 5-Chloroisatin | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Schiff Base nih.govnih.govdntb.gov.ua |
| Isatin-derived Schiff Base | Formaldehyde, Piperidine | N-Mannich Base nih.govnih.govdntb.gov.ua |
| 5-Chloroisatin | 2-Methyl-4-nitroaniline | Schiff Base core.ac.uk |
Integration into Heterocyclic Fusion Reactions
Following a comprehensive review of available scientific literature, no specific research findings or detailed data regarding the integration of this compound into heterocyclic fusion reactions could be identified. General methodologies for the use of isatin and its derivatives in the synthesis of fused heterocyclic systems are widely reported. These reactions often utilize the reactive carbonyl groups at the C2 and C3 positions of the indoline-2,3-dione core for condensation and cyclization reactions with various binucleophiles to form a wide array of fused heterocycles. However, specific examples, reaction conditions, or mechanistic studies involving the 4-chloro-5-ethyl substituted derivative were not found in the surveyed literature.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 5 Ethylisatin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-5-ethylisatin would be expected to show distinct signals corresponding to each unique proton in the molecule.
Aromatic Protons: Two signals would be anticipated for the protons on the aromatic ring (H-6 and H-7). These would likely appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to coupling with each other.
Ethyl Group Protons: The ethyl group at the C-5 position would produce a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), typically in the upfield region of the spectrum. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons.
Amide Proton (N-H): A broad singlet corresponding to the N-H proton of the isatin (B1672199) core would be expected, likely in the downfield region (δ 8.0-11.0 ppm). Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure. For this compound, ten distinct signals would be expected.
Carbonyl Carbons: Two signals in the highly deshielded region (δ 150-190 ppm) would correspond to the C2-ketone and C3-amide carbonyl carbons.
Aromatic Carbons: Six signals would be present for the carbons of the benzene (B151609) ring. The carbons directly attached to the chlorine (C-4) and the ethyl group (C-5), as well as the carbons fused to the pyrrole (B145914) ring (C-3a and C-7a), would have characteristic chemical shifts influenced by their substituents.
Ethyl Group Carbons: Two signals in the upfield region (δ 10-30 ppm) would correspond to the methylene and methyl carbons of the ethyl group.
A hypothetical data table for the expected NMR shifts is presented below based on known data for similar structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ (ethyl) | ~1.2 (triplet) | ~15 |
| -CH₂ (ethyl) | ~2.7 (quartet) | ~25 |
| C2=O | - | ~184 |
| C3=O | - | ~159 |
| C3a | - | ~118 |
| C4-Cl | - | ~128 |
| C5-Et | - | ~140 |
| C6-H | ~7.2 (doublet) | ~125 |
| C7-H | ~7.6 (doublet) | ~138 |
| C7a | - | ~150 |
Note: These are predicted values and actual experimental results may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
N-H Stretch: A sharp or moderately broad peak around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=O Stretches: Two distinct and strong absorption bands would be prominent in the carbonyl region (1650-1800 cm⁻¹). The ketone (C2=O) and the amide (C3=O) carbonyl groups would have slightly different frequencies due to their electronic environments. Typically, the C2-ketone appears at a higher wavenumber (~1760 cm⁻¹) and the C3-amide carbonyl at a lower one (~1740 cm⁻¹).
C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations would result in one or more peaks in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Ketone) | ~1760 | Strong |
| C=O Stretch (Amide) | ~1740 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound (C₁₀H₈ClNO₂), the molecular weight is 209.63 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern would be observed for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks, one for [C₁₀H₈³⁵ClNO₂]⁺ at m/z ≈ 209 and a smaller peak for [C₁₀H₈³⁷ClNO₂]⁺ at m/z ≈ 211, with an intensity ratio of about 3:1.
Common fragmentation pathways for isatin derivatives involve the loss of carbonyl groups (CO). nih.gov Expected fragmentation patterns for this compound could include:
Loss of CO: A fragment ion at m/z ≈ 181 (and 183) corresponding to the loss of a carbon monoxide molecule.
Loss of a second CO: Subsequent loss of the second CO molecule could lead to a fragment at m/z ≈ 153 (and 155).
Loss of Chlorine: Cleavage of the C-Cl bond could result in a fragment at m/z ≈ 174.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (for ³⁵Cl) | Possible Fragment Ion |
|---|---|
| 209 | [M]⁺ (Molecular Ion) |
| 211 | [M+2]⁺ (Isotope Peak) |
| 181 | [M - CO]⁺ |
| 153 | [M - 2CO]⁺ |
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. wikipedia.org This data is crucial for confirming the molecular formula of a newly synthesized substance. The theoretical elemental composition of this compound (C₁₀H₈ClNO₂) is calculated based on its atomic constituents. nih.gov An experimental analysis of a pure sample should yield percentages that are in close agreement (typically within ±0.4%) with these theoretical values. researchgate.net
Table 4: Elemental Analysis Data for C₁₀H₈ClNO₂
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 57.29 |
| Hydrogen (H) | 3.85 |
| Chlorine (Cl) | 16.91 |
| Nitrogen (N) | 6.68 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a common method used to determine the purity of a synthesized compound.
For this compound, an HPLC method would be developed to separate it from any starting materials, byproducts, or impurities. This would typically involve:
Stationary Phase: A reverse-phase column (e.g., C18) is commonly used for organic molecules of this polarity.
Mobile Phase: A mixture of solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape.
Detection: A UV detector would be suitable, as the isatin core contains a chromophore that absorbs UV light.
A pure sample of this compound would appear as a single, sharp peak in the HPLC chromatogram under optimized conditions. The retention time of this peak is a characteristic property of the compound for that specific HPLC method. Column chromatography using silica (B1680970) gel would be the standard method for the purification of the compound after its synthesis.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-chloroisatin |
| Acetonitrile |
| Formic acid |
| Methanol |
Structure Activity Relationship Sar Analysis of 4 Chloro 5 Ethylisatin and Its Analogues
Elucidating the Influence of Halogen Substitutions on Biological Activity
The introduction of halogen atoms into the isatin (B1672199) ring is a common strategy to modulate the molecule's physicochemical properties and enhance its biological activity. nih.govmdpi.com Halogenation, particularly at positions C-5 and C-7 of the aromatic ring, has been shown to improve the inhibitory potency of isatin derivatives. calstate.edunih.gov
The position of the chlorine atom on the aromatic ring of the isatin nucleus is a critical determinant of biological activity. Studies have shown that substitutions at specific positions are more favorable for enhancing potency. The greatest antimicrobial activity has often been observed when electron-withdrawing groups, such as halogens, are substituted at the C-5 position. calstate.edu This is attributed to an increased lipophilic character, which facilitates transport across hydrophobic cell membranes. calstate.edu
Similarly, halogenation at the C-7 position has been demonstrated to improve inhibitory potency. calstate.edunih.gov In one study on isatin-uracil hybrids, compounds bearing electron-withdrawing substituents were found to be active against certain cancer cell lines. nih.gov Research on various isatin derivatives has consistently revealed that 5-halogenation is an effective modification for marked enhancement in antibacterial activity. nih.gov While substitutions at C-5 and C-7 are frequently cited as being favorable, the introduction of an electron-withdrawing or donating group at either position can lead to an increase in inhibitory activity, though substitution at position C-5 is often considered more favorable. nih.gov Reduced reactivity has been observed with C-7 substitution in some cases, which may be attributed to steric effects. rsc.org
The table below summarizes the general effect of chlorine substitution at different positions on the isatin ring based on reported SAR studies.
| Substitution Position | General Effect on Biological Activity | Rationale |
| C-4 | Less commonly reported, effects vary. | May introduce steric hindrance or alter electronic distribution less favorably than other positions. |
| C-5 | Generally enhances activity (e.g., antimicrobial, anticancer). calstate.edunih.govnih.gov | Increases lipophilicity, facilitating membrane transport; favorable electronic effects. calstate.edu |
| C-6 | Less frequently studied, effects are variable. | May not be an optimal position for interaction with biological targets compared to C-5 or C-7. |
| C-7 | Often improves inhibitory potency (e.g., antibacterial). calstate.edunih.gov | Can enhance binding to target sites; however, may introduce steric hindrance in some contexts. rsc.org |
Fluorine, being the most electronegative element, can modulate the pKa of nearby functional groups and improve metabolic stability. mdpi.com The introduction of fluorine at the C-5 position of isatin hydrazones, particularly in combination with other electron-withdrawing groups, has been shown to have a significant positive effect on antimicrobial activity. nih.gov
Chlorine, which is larger than fluorine, can also substantially improve biological activity when substituted on the aromatic ring. researchgate.net Its presence can lead to enhanced lipophilicity and favorable steric or electronic interactions with target proteins. mdpi.comresearchgate.net For instance, 5-chloroisatin (B99725) derivatives have demonstrated considerable growth inhibition of certain bacteria. nih.gov
Bromine substitution has also been shown to yield highly active compounds. In a study of N-alkylisatins, 5,7-Dibromo-N-(p-methylbenzyl)isatin was identified as the most active compound against U937 and Jurkat cancer cell lines, with sub-micromolar IC50 values. acs.org This suggests that multiple halogen substitutions, and the use of heavier halogens like bromine, can be a powerful strategy for increasing cytotoxic potency.
The following table presents a comparative overview of the effects of different halogen substitutions on the biological activity of isatin derivatives.
| Halogen | Position(s) | Observed Biological Effect | Example Compound Class |
| Fluorine (F) | C-5 | Significant improvement in antimicrobial activity. nih.gov | Pyridinium isatin hydrazones. nih.gov |
| Chlorine (Cl) | C-5 | Increased antimicrobial activity compared to non-halogenated analogues. nih.gov | N-Mannich bases of isatin. nih.gov |
| Bromine (Br) | C-5, C-7 | Potent cytotoxicity against leukemia and lymphoma cell lines. acs.org | N-alkylisatins. acs.org |
Determining the Role of Alkyl Group Variations on Biological Potency
Alkyl substitutions on the isatin nucleus, either on the aromatic ring or at the N-1 position, play a significant role in modulating biological potency and selectivity. nih.govresearchgate.net These modifications can influence the molecule's lipophilicity, steric profile, and ability to interact with specific receptors or enzymes.
The presence of an alkyl group, such as an ethyl moiety, at the C-5 position of the isatin ring can influence how the molecule interacts with its biological targets. While direct studies on the receptor interactions of 4-Chloro-5-ethylisatin are limited, general SAR principles for 5-substituted isatins provide valuable insights. The C-5 position is often modified to enhance activity, and the nature of the substituent is critical. nih.gov Substituting this position with an electron-withdrawing group typically increases activity. nih.gov While an ethyl group is generally considered electron-donating, its steric bulk and lipophilicity compared to a hydrogen atom can still modulate receptor binding. The hydrophobic nature of the ethyl group could promote favorable interactions with hydrophobic pockets within a target protein's binding site, potentially enhancing binding affinity and, consequently, biological potency.
N-alkylation, the process of adding an alkyl or substituted alkyl group to the nitrogen atom (N-1) of the isatin ring, is a widely used strategy to enhance biological activity and selectivity. nih.govnih.gov This modification reduces the lability of the isatin nucleus towards bases while maintaining its reactivity for further derivatization. nih.gov
SAR studies have indicated that introducing an aromatic ring with a one or three-carbon atom linker at the N-1 position enhances cytotoxic activity compared to simple N-alkyl groups like allyl or methylbutyl. acs.org For example, N-benzyl moiety on isatin derivatives was found to result in better antiproliferative activity. nih.gov The nature and size of the N-alkyl group can significantly influence the compound's biological properties. nih.gov N-alkylation can also affect selectivity; in one study, N-alkylisatins demonstrated greater selectivity toward leukemia and lymphoma cell lines over carcinoma cell lines. acs.org The use of various alkylating agents allows for the synthesis of a diverse library of N-substituted isatins, which have shown activities ranging from antiviral to potent caspase inhibition. nih.gov
| N-1 Substituent Type | General Effect on Biological Activity | Example Finding |
| Simple Alkyl (e.g., allyl, methylbutyl) | Moderate activity. | Less potent than N-aralkyl substituents. acs.org |
| Aralkyl (e.g., benzyl) | Enhanced cytotoxic/antiproliferative activity. nih.govacs.org | N-benzyl groups led to more active hybrids. nih.gov |
| Functionalized Alkyl | Can introduce specific interactions, potent and selective activity. | N-isatinacetic acid derivatives used as precursors for bioactive compounds. nih.gov |
Correlation of Structural Features with Specific Biological Targets and Mechanisms
The structural modifications of the isatin core, including halogen and alkyl substitutions, directly correlate with the compound's interaction with specific biological targets and its subsequent mechanism of action. Isatin and its analogues are known to interact with a wide array of biological targets, leading to effects such as antitumor, antiviral, and antimicrobial activities. nih.gov
Halogen substitutions often enhance interactions with target enzymes. For example, isatin analogues containing hydrophobic groups have exhibited potent and specific inhibition of carboxylesterases, which are involved in drug metabolism. nih.gov The increased lipophilicity conferred by halogens at positions like C-5 can be crucial for this activity. calstate.edu In the context of anticancer activity, halogenated isatin derivatives are known to act as inhibitors of kinases, proteases, and tubulin polymerization, as well as inducers of apoptosis. nih.gov Specifically, certain N-alkylisatins have been found to destabilize microtubules, inhibit tubulin polymerization, and induce G2/M cell cycle arrest, ultimately activating effector caspases-3 and -7 to trigger apoptosis. acs.org
N-alkylation also plays a key role in determining target specificity. Properly functionalized N-alkyl isatins have been reported as potent and selective caspase inhibitors. nih.gov The linkage of isatin to other pharmacophores via N-alkylation can create hybrid molecules with multi-target effects. For instance, linking 7-deazapurine to different isatins resulted in compounds that could inhibit multiple protein kinases and induce programmed cell death. nih.gov
The combination of features, such as a chlorine atom at C-4 and an ethyl group at C-5, contributes to a unique electronic and steric profile that dictates the molecule's preferred biological target. These substitutions can fine-tune the molecule's ability to fit into the active site of enzymes like protein kinases or to interact with regulatory proteins involved in cell cycle progression and apoptosis. nih.gov The specific pattern of electron-withdrawing (chlorine) and lipophilic (ethyl) groups on the aromatic ring, combined with potential N-alkylation, creates a pharmacophore that can be optimized for high-potency and selective interaction with desired biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me These models are instrumental in predicting the activity of novel compounds, thereby guiding the design and optimization of lead candidates in drug discovery. nih.gov For isatin analogues, including derivatives of this compound, QSAR studies provide valuable insights into the structural features that govern their therapeutic effects.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. fiveable.me By quantifying these properties using molecular descriptors, statistical models can be constructed to predict the activity of unsynthesized compounds. A typical QSAR model is represented by the equation:
Activity = f (Molecular Descriptors) + error wikipedia.org
The process of developing a QSAR model involves several key steps: compiling a dataset of compounds with their measured biological activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.gov
Predictive Models for Isatin Analogues
Several QSAR studies have been conducted on various series of isatin derivatives to elucidate the structural requirements for different biological activities, such as anticancer and antimicrobial effects. researchgate.net These studies employ a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, to build predictive models.
For instance, a study on N-alkyl substituted isatin derivatives with anticancer activity developed a QSAR model using multiple linear regression (MLR). jocpr.com The resulting model highlighted the importance of specific descriptors in influencing the cytotoxic activity of these compounds. The general structure of the N-alkylated isatins studied is shown below, and the biological data were converted to the logarithmic scale (pIC50) for the QSAR analysis.
A key finding from this QSAR study was that the number of bromine atoms, a descriptor for atomic properties, and the hydrophilic surface area have a negative correlation with the anticancer activity. This suggests that decreasing the hydrophilic surface area could be a strategy for designing more potent anticancer agents based on the isatin scaffold.
The statistical quality of the developed QSAR model was found to be acceptable, with a squared correlation coefficient (r²) of 0.92 and a Fisher test value (F) of 42.72. The predictive potential of the model was indicated by a cross-validated squared correlation coefficient (q²) of 0.84. jocpr.com
| Model No. | Statistical Method | Equation | r² | q² | F-value |
| 1 | MLR | Log10(IC50) = 4.1243 - 0.9396 (Bromine Count) - 0.1747 (chi2) - 0.0062 (SA Hydrophilic Area) | 0.92 | 0.84 | 42.72 |
| 2 | PLS | Log10(IC50) = 3.6416 - 0.9874 (Bromine Count) - 0.1511 (chi2) | - | - | - |
| 3 | PCR | - | - | - | - |
This table is based on data from a QSAR study on N-alkyl substituted isatins and presents the statistical parameters of the developed models.
In another QSAR analysis of isatin Schiff bases for their antibacterial activity, it was found that molecules with greater hydrophobic character and a lower dipole moment tended to be more effective against Klebsiella pneumoniae. researchgate.net This study utilized a combination of Density Functional Theory (DFT)-based, steric, and hydrophobic descriptors to build their model. researchgate.net
The insights gained from such QSAR models are crucial for the rational design of new this compound analogues with potentially enhanced biological activities. By understanding the quantitative impact of various structural and physicochemical properties, medicinal chemists can prioritize the synthesis of compounds that are predicted to be more potent, thereby streamlining the drug discovery process.
Computational Chemistry and Molecular Modeling Approaches in the Study of 4 Chloro 5 Ethylisatin
Molecular Docking Simulations for Ligand-Receptor Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of a ligand, such as 4-Chloro-5-ethylisatin, within the active site of a target protein.
Molecular docking simulations are employed to predict how this compound fits into the binding pocket of specific anticancer targets. One such critical target is tubulin, a protein essential for microtubule formation and, consequently, cell division. Isatin (B1672199) derivatives, like other colchicine-binding site inhibitors, are known to interfere with tubulin polymerization. mdpi.com Docking studies would place the this compound molecule into the colchicine-binding site of a tubulin crystal structure (e.g., from the Protein Data Bank). mdpi.comnih.gov
Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |
| Tubulin (Colchicine Site) | This compound | Data not available | Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonds |
| Anticancer Receptor 2A91 | This compound | Data not available | Electrostatic Interactions, van der Waals Forces |
A crucial outcome of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. researchgate.net For this compound docked into the colchicine (B1669291) site of tubulin, the analysis would reveal which residues are involved in hydrogen bonds, hydrophobic interactions, or potential halogen bonds (involving the chlorine atom). For instance, studies on similar molecules often show interactions with residues like Cys241, Leu248, and Lys352. mdpi.com Identifying these interactions is vital for understanding the mechanism of action and for designing modifications to the ligand to enhance binding affinity and selectivity. However, specific published data detailing the key residue interactions for this compound is currently unavailable.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of atoms in the ligand-receptor complex over time, providing insights into its stability and the conformational changes that may occur.
For this compound, an MD simulation would be performed on its complex with a target protein, such as tubulin. This would help to:
Assess the stability of the binding pose: MD can confirm if the orientation predicted by docking is stable over a period of nanoseconds.
Analyze conformational flexibility: It reveals how the ligand and the protein's binding site residues adjust to each other.
Calculate binding free energy: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding free energy.
Currently, there are no specific published molecular dynamics simulation studies focused on the this compound compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netscienceopen.com These calculations can provide a deep understanding of a molecule's intrinsic properties, which govern its reactivity and interactions.
For this compound, DFT calculations would be used to determine:
Molecular Geometry: Optimization of the 3D structure to its lowest energy state.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with a receptor.
Although DFT is a standard method for characterizing novel compounds, specific computational data regarding the electronic structure and reactivity of this compound is not available in the reviewed scientific literature.
Illustrative Data from a Hypothetical DFT Study
| Property | Description | Predicted Value for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not available |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not available |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Data not available |
| Dipole Moment | Measure of the net molecular polarity. | Data not available |
In Silico Screening and Virtual Library Design for Novel Isatin Analogs
In silico screening involves computationally searching large databases of compounds to identify those that are likely to bind to a specific drug target. nih.gov This approach accelerates the discovery of new drug candidates. Isatin is a well-known "privileged scaffold" used in the design of new potential drugs. nih.gov
Using this compound as a starting point or "scaffold," a virtual library of novel analogs could be designed. nih.govdrugdesign.org This would involve systematically modifying different parts of the molecule, such as:
Substituting the chlorine or ethyl groups with other functional groups.
Adding substituents at the N1 position of the isatin ring.
This virtual library would then be screened against the target of interest (e.g., tubulin) using high-throughput molecular docking. The top-scoring compounds would be identified as promising candidates for chemical synthesis and subsequent biological evaluation. This rational design approach streamlines the drug discovery process, saving time and resources. However, specific research detailing the use of this compound as a basis for virtual library design has not been reported in the available literature.
Future Research Trajectories and Potential Applications of 4 Chloro 5 Ethylisatin in Chemical Biology
Development of Next-Generation Synthetic Methodologies for Isatin (B1672199) Derivatives
The synthesis of the isatin core and its derivatives has traditionally been accomplished through several named reactions, including the Sandmeyer, Stolle, and Gassman methods. biomedres.usnih.govresearchgate.net These classical approaches, while foundational, often face limitations such as harsh reaction conditions, low yields, and difficulty in generating specific regioisomeric products, particularly with substituted anilines. nih.gov
Future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic strategies applicable to compounds like 4-Chloro-5-ethylisatin. Next-generation methodologies are moving towards milder conditions and greater functional group tolerance. Key areas of development include:
Oxidation of Indole (B1671886) Derivatives : Modern methods involving the direct oxidation of substituted indoles present a more streamlined approach. For instance, environmentally friendly methods using O2 as the oxidizing agent in the presence of a photosensitizer have been developed for N-alkylated isatins. irapa.org Another approach uses an iodine-DMSO combination to achieve the oxidation of indole to isatin directly. researchgate.net
Metal-Free Synthesis : To avoid residual metal contamination in pharmaceutical compounds, metal-free synthetic routes are highly desirable. A notable example is the use of an I2-DMSO catalyst system for the synthesis of N-substituted isatins from 2-amino acetophenones via C-H bond activation and subsequent cyclization. researchgate.netirapa.org
Flow Chemistry and Microwave-Assisted Synthesis : These technologies can significantly reduce reaction times, improve yields, and enhance safety and scalability. Microwave irradiation has been successfully used for the three-component synthesis of spirooxindole derivatives of isatin in an aqueous medium without a catalyst. nih.gov
These advanced synthetic methods offer promising pathways for the efficient and controlled production of specifically substituted isatins like this compound, facilitating further biological investigation.
Table 1: Comparison of Synthetic Methodologies for Isatin Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sandmeyer | Substituted Anilines, Chloral Hydrate, Hydroxylamine | Concentrated H₂SO₄ for cyclization | Well-established, effective for electron-withdrawing groups | Harsh acidic conditions, multi-step process |
| Stolle | Substituted Anilines, Oxalyl Chloride | Lewis Acids (e.g., AlCl₃) | Good for substituted isatins, effective for polycyclic systems | Use of corrosive reagents, potential for side reactions |
| Gassman | Anilines | N-chlorosuccinimide, hydrolysis | Involves unique electron donating/withdrawing group relationship | Multi-step process with intermediate oxidation |
| Modern Oxidation | Substituted Indoles | O₂, photosensitizer; or I₂/DMSO | Environmentally benign, direct conversion | Substrate scope may be limited |
| Metal-Free C-H Activation | 2-Amino Acetophenones | I₂-DMSO catalyst | Avoids metal contamination, milder conditions | May require specific substrate activation |
Identification of Novel Molecular Targets and Pathways for this compound
Isatin and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, suggesting they interact with a multitude of molecular targets. nih.gov For example, certain isatin-based compounds are key components of FDA-approved anticancer drugs like sunitinib, which functions as a multi-targeted receptor tyrosine kinase inhibitor. nih.gov
A crucial future research trajectory for this compound is the systematic identification of its specific molecular targets and the elucidation of the biological pathways it modulates. The substitutions on the isatin ring—a chloro group at position 4 and an ethyl group at position 5—are expected to significantly influence its binding affinity and selectivity for specific proteins.
Potential molecular targets for isatin derivatives include:
Kinases : Many isatin derivatives are known to inhibit various protein kinases involved in cell signaling and proliferation.
Proteases : The isatin scaffold can serve as a template for designing inhibitors of proteases, such as caspases, which are involved in apoptosis.
DNA : Some hybrid molecules incorporating the isatin structure have shown the ability to interact with DNA, which is a key mechanism for many antitumor agents. nih.gov
Unbiased screening approaches will be pivotal in this discovery process. Techniques such as affinity chromatography, chemical proteomics, and high-throughput screening against panels of enzymes (e.g., kinases, proteases) can be employed to identify direct binding partners of this compound. Subsequent cell-based assays and pathway analysis will then be necessary to validate these targets and understand the compound's mechanism of action within a biological system.
Advancements in Computational Prediction Models for Bioactivity
Computational methods are indispensable tools for accelerating the drug discovery process. For isatin derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been extensively used to predict bioactivity and guide the design of new compounds. nih.govut.ac.ir
Future research on this compound will benefit from advancements in these predictive models.
QSAR Studies : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ut.ac.ir For a series of isatin analogs, these models can predict properties like anticancer cytotoxicity by correlating them with physicochemical descriptors. ut.ac.irjocpr.com For this compound, QSAR models could predict its potential efficacy by analyzing the contributions of its topological and electronic features, such as the electronegativity of the chlorine atom and the hydrophobicity of the ethyl group.
Pharmacophore and 3D-QSAR Modeling : Ligand-based methods like pharmacophore modeling can identify the essential structural features required for biological activity, helping to distinguish between active and inactive molecules. mdpi.com Atom-based 3D-QSAR can further refine these models by correlating physicochemical features with potency, providing a more detailed roadmap for designing new analogs. mdpi.com
Chemical Language Models (CLMs) : A newer frontier involves the use of deep learning models trained on chemical string representations (like SMILES). chemrxiv.org These models can learn chemical features relevant to bioactivity from vast datasets of molecules with known activities (both active and inactive). chemrxiv.org Applying such a model could predict a comprehensive bioactivity profile for this compound against a wide range of potential targets.
These computational approaches will enable the rapid virtual screening of potential activities and guide the prioritization of this compound for specific biological assays, saving significant time and resources.
Table 2: Application of Computational Models to Isatin Derivatives
| Model Type | Application | Information Gained | Relevance to this compound |
|---|---|---|---|
| 2D-QSAR | Predict anticancer activity of N-alkyl substituted isatins. jocpr.com | Identifies key descriptors (e.g., bromine count, hydrophilic area) that correlate with activity. | Can predict cytotoxicity based on the electronic and steric effects of the 4-chloro and 5-ethyl groups. |
| 3D-QSAR | Correlate structural features of indole/isatin derivatives with Aβ anti-aggregating potency. mdpi.com | Identifies physicochemical features (e.g., shape, electrostatic potential) that influence potency. | Can provide a 3D model of features required for a specific biological activity, guiding further optimization. |
| Molecular Docking | Investigate binding modes of isatin derivatives to target proteins (e.g., SARS CoV 3CLpro). nih.gov | Predicts binding affinity and key interactions (e.g., hydrogen bonds) within the target's active site. | Can identify likely protein targets and predict the binding orientation of the compound. |
| Chemical Language Models (CLM) | Predict broad bioactivity profiles for novel compounds. chemrxiv.org | Provides a probability of activity against numerous pharmacological targets based on learned chemical features. | Can generate a hypothesis for the compound's polypharmacology, suggesting novel therapeutic applications. |
Exploration of this compound as a Chemical Probe for Biological Systems
A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein target in biological systems. nih.gov These tools must be potent, selective, and well-characterized to ensure that any observed biological effect can be confidently attributed to the modulation of the intended target. nih.gov The isatin scaffold is a promising starting point for the development of such probes.
The potential of this compound as a chemical probe hinges on its ability to selectively interact with a specific molecular target. Its utility would be defined by several key characteristics:
Potency : The compound should modulate its target at low concentrations.
Selectivity : It must show significantly higher affinity for its intended target over other proteins, especially those within the same family. The chloro and ethyl groups on this compound could play a critical role in conferring selectivity by occupying specific pockets in a target's binding site that are not present in closely related proteins.
Mechanism of Action : Its effect on the target (e.g., inhibition, activation) must be clearly understood and demonstrated in both biochemical and cellular assays.
Future research should involve rigorous testing of this compound against selectivity panels (e.g., a broad panel of kinases) to assess its specificity. If it proves to be highly selective for a particular target, it could become a valuable tool for researchers to investigate the biological role of that protein in health and disease, a process often referred to as "dissecting biology". researchgate.net
Strategic Design of Enhanced Isatin-Based Chemical Probes for Advanced Biological Research
Building upon the exploration of this compound, a broader future direction involves the strategic and rational design of a new generation of isatin-based chemical probes. This process goes beyond simply identifying an active compound and moves toward optimizing it for specific research applications.
The design of an enhanced probe based on the this compound structure would involve several considerations:
Structure-Activity Relationship (SAR) Studies : Systematically modifying the substituents on the isatin ring is crucial. This involves synthesizing a library of analogs where the 4-chloro and 5-ethyl groups are varied (e.g., replacing chlorine with other halogens or the ethyl group with other alkyl chains) to understand their precise contribution to potency and selectivity.
Improving Physicochemical Properties : A good chemical probe for cellular studies needs adequate solubility and cell permeability. Modifications can be made to the isatin scaffold to improve these properties without compromising target engagement.
Incorporation of Functional Tags : For advanced applications, the probe can be modified to include reporter tags. For example, a biotin (B1667282) tag could be added for pull-down experiments to confirm target engagement in cell lysates, or a fluorescent tag could be incorporated for use in cellular imaging studies to visualize the probe's subcellular localization.
By employing a strategy of molecular hybridization, where the isatin core is combined with other pharmacophores, it may be possible to create bifunctional molecules or probes with novel mechanisms of action. nih.govresearchgate.net This strategic design process will lead to the development of sophisticated molecular tools that enable a deeper understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-5-ethylisatin, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves chlorination of 5-ethylisatin derivatives using reagents like POCl₃ or SOCl₂. Optimization requires systematic variation of reaction parameters (temperature, solvent polarity, stoichiometry). For example, elevated temperatures (80–100°C) in anhydrous DMF improve electrophilic substitution efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via recrystallization (ethanol/water) .
- Key Parameters Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Reactivity |
| Solvent | Anhydrous DMF | ↑ Solubility |
| Chlorinating Agent | POCl₃ (2.5 equiv) | ↑ Conversion |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and aromatic protons (δ 7.0–8.0 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹). HPLC (C18 column, acetonitrile/water) ensures purity (>95%). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How should researchers design initial bioactivity assays for this compound to establish structure-activity relationships?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Use positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Employ dose-response curves (IC₅₀ calculations) and statistical validation (triplicate runs, Student’s t-test). Prioritize targets based on molecular docking studies to rationalize observed activity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental results for this compound's reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Re-evaluate computational models using explicit solvent simulations (e.g., COSMO-RS) and larger basis sets (e.g., 6-311++G**). Validate with experimental kinetic studies (e.g., stopped-flow spectroscopy) to compare activation energies. Cross-reference literature for analogous compounds to identify systematic errors .
Q. How can researchers address stability challenges during long-term storage or biological testing of this compound?
- Methodological Answer : Degradation often occurs via hydrolysis of the chloro substituent. Stabilize by storing under inert atmosphere (argon) at –20°C in amber vials. For biological assays, use fresh DMSO stock solutions (<1 week old) and confirm stability via LC-MS at 0h/24h intervals. Modify the scaffold (e.g., electron-withdrawing groups) to reduce susceptibility to nucleophilic attack .
Q. What advanced computational methods are suitable for studying the electronic properties of this compound, and how should these models be validated?
- Methodological Answer : Employ time-dependent DFT (TD-DFT) to analyze UV-Vis absorption spectra and excited-state behavior. Compare computed λₘₐₓ values with experimental data (±10 nm tolerance). Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions affecting reactivity. Validate with X-ray crystallography to confirm ground-state geometries .
- Validation Checklist :
- Match computed/experimental λₘₐₓ.
- Correlate NBO charges with Hammett substituent constants.
- Verify crystallographic bond lengths (±0.02 Å tolerance).
Methodological Notes
- Literature Review : Use SciFinder and Reaxys to compile synthetic protocols, spectral data, and bioactivity reports. Exclude non-peer-reviewed sources (e.g., ) .
- Ethical Data Handling : Document raw data in lab notebooks with timestamps. Share replicates in supplementary materials to ensure reproducibility .
- Contradiction Analysis : Apply Bland-Altman plots or ANOVA to statistically resolve conflicting datasets, clearly reporting confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
